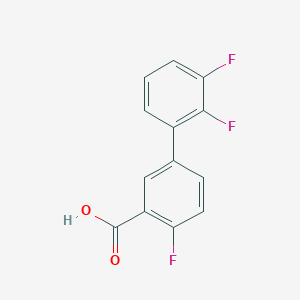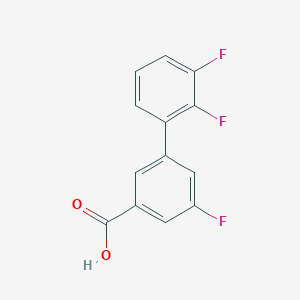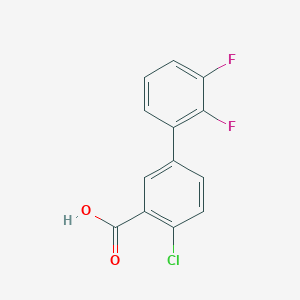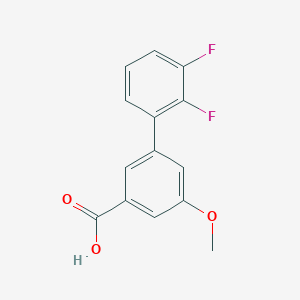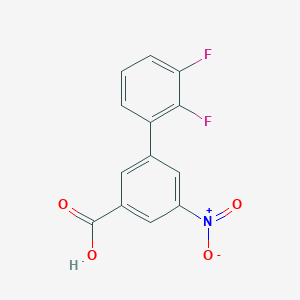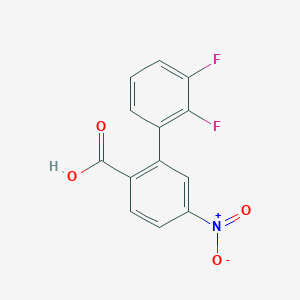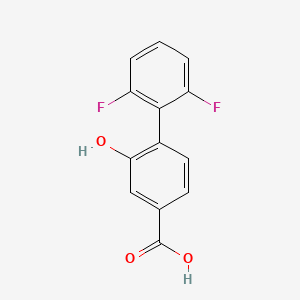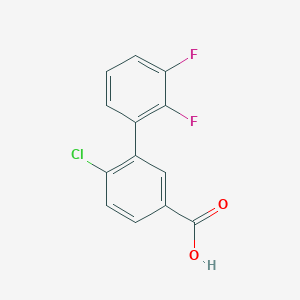
4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2,3-difluorophenyl)benzoic acid (4-CPA) is an organic compound, commonly used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 112-113°C. 4-CPA is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the fields of medicine, agriculture, and biotechnology.
科学的研究の応用
4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% is widely used in scientific research and laboratory experiments. It is used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Additionally, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% is used in the synthesis of polymers, such as polyurethanes and polyesters, which have a wide range of applications in the fields of medicine, agriculture, and biotechnology.
作用機序
4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is responsible for the metabolism of many drugs, and the inhibition of this enzyme by 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% can lead to an increase in the concentration of these drugs in the body. In addition, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% has been found to inhibit the enzyme UDP-glucuronosyltransferase (UGT), which is responsible for the glucuronidation of drugs.
Biochemical and Physiological Effects
4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% has been found to have a number of biochemical and physiological effects. In animal studies, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% has been found to reduce the levels of cholesterol and triglycerides in the blood, and to increase the levels of HDL (“good”) cholesterol. In addition, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% has been found to reduce inflammation and oxidative stress in the body, and to have anti-cancer effects.
実験室実験の利点と制限
The main advantage of using 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% in laboratory experiments is its high purity (95%) and its ability to be easily synthesized in a relatively short amount of time. Additionally, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% is relatively inexpensive and widely available. However, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% does have some limitations. It is a potent inhibitor of CYP3A4 and UGT, and thus caution should be taken when using it in experiments involving drugs or other compounds that are metabolized by these enzymes.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% in scientific research. For example, further research could be conducted to explore the potential therapeutic applications of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammation. Additionally, further research could be conducted to explore the potential of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% as a tool for drug development and drug delivery. Finally, further research could be conducted to explore the potential of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% as a tool for the synthesis of polymers, with a focus on the development of new materials with novel properties.
合成法
4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95% can be synthesized by a process known as the Friedel-Crafts acylation reaction. In this reaction, an aromatic ring is reacted with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces the desired product, 4-Chloro-3-(2,3-difluorophenyl)benzoic acid, 95%, in a yield of 95%.
特性
IUPAC Name |
4-chloro-3-(2,3-difluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-5-4-7(13(17)18)6-9(10)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDRDERPJPFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689673 |
Source


|
| Record name | 6-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-37-5 |
Source


|
| Record name | 6-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


